![molecular formula C22H23NO3 B2958396 4-((4-benzylpiperidin-1-yl)methyl)-6-hydroxy-2H-chromen-2-one CAS No. 899391-59-4](/img/structure/B2958396.png)
4-((4-benzylpiperidin-1-yl)methyl)-6-hydroxy-2H-chromen-2-one
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Description
4-((4-benzylpiperidin-1-yl)methyl)-6-hydroxy-2H-chromen-2-one, commonly known as BRL-15572, is a synthetic compound that belongs to the class of chromenone derivatives. It is a potent and selective antagonist of the dopamine D3 receptor, which is a G protein-coupled receptor that is mainly expressed in the mesolimbic region of the brain. BRL-15572 has been extensively studied for its potential applications in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry.
Scientific Research Applications
Synthesis and Characterization
Compounds within the chromen-2-one family, including variations of the structure , have been synthesized and characterized for their structural properties. For instance, Pd(II) complexes with Schiff bases derived from chromones have been explored for their potential in bioactive applications, demonstrating the versatility and interest in chromen-2-one derivatives in scientific research (Kavitha & Reddy, 2016). Similarly, Ni(II) and Zn(II) complexes have been studied for their biological activities, showcasing the range of potential applications for these compounds (Kavitha & Laxma Reddy, 2014).
Biological Activities
Research into the biological activities of chromen-2-one derivatives and related compounds has revealed various potential applications. For example, novel derivatives have been synthesized and evaluated for their antimicrobial activities, providing insights into their utility in combating bacterial and fungal infections (Mandala et al., 2013). Additionally, studies have shown that certain complexes of chromen-2-one derivatives exhibit cytotoxic effects against tested cell lines, suggesting their potential in cancer research (Kavitha & Reddy, 2016).
Antioxidant and Antimicrobial Properties
Further investigations into the antioxidant properties of 4-hydroxycoumarin derivatives have been conducted, demonstrating their capability to scavenge free radicals and suggesting their potential use as antioxidants (Stanchev et al., 2009). The antibacterial effects of synthesized new derivatives of 4-hydroxy-chromen-2-one have also been reported, highlighting their bacteriostatic and bactericidal activity against various bacterial strains (Behrami & Dobroshi, 2019).
properties
IUPAC Name |
4-[(4-benzylpiperidin-1-yl)methyl]-6-hydroxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3/c24-19-6-7-21-20(14-19)18(13-22(25)26-21)15-23-10-8-17(9-11-23)12-16-4-2-1-3-5-16/h1-7,13-14,17,24H,8-12,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGWRQAYAKUJHOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)CC3=CC(=O)OC4=C3C=C(C=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-benzylpiperidin-1-yl)methyl)-6-hydroxy-2H-chromen-2-one |
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